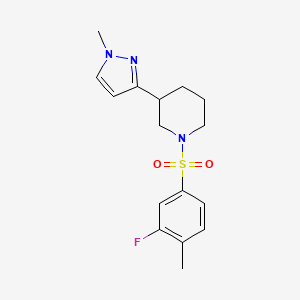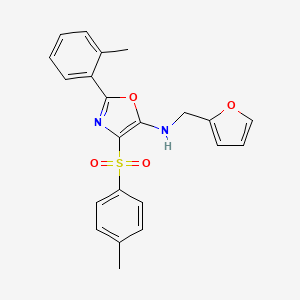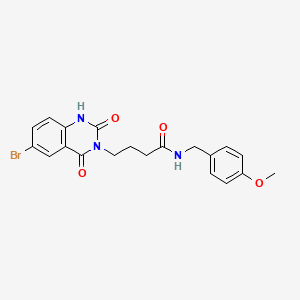
1-(2-Methoxyethyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Methoxyethyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea, also known as THP-1, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Scientific Research Applications
Anion Tuning in Hydrogel Formation
Hydrogels formed by urea derivatives demonstrate how anion identity can influence gel morphology and rheology. This property allows for tuning the physical properties of gels, which can be essential in materials science and biomedical applications, such as drug delivery systems and tissue engineering scaffolds. The study by Lloyd and Steed (2011) on "Anion tuning of the rheology, morphology and gelation of a low molecular weight salt hydrogelator" highlights the dependence of gel properties on anion identity, showcasing the potential of urea derivatives in creating customizable hydrogels (Lloyd & Steed, 2011).
Enzyme Inhibition and Anticancer Properties
Urea derivatives have been explored for their potential in enzyme inhibition and as anticancer agents. The synthesis and biochemical evaluation of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, for example, have shown that these compounds can act as effective inhibitors, suggesting their utility in designing new therapeutic agents targeting specific enzymes involved in disease pathways. Vidaluc et al. (1995) discuss this in their work on acetylcholinesterase inhibitors, indicating the therapeutic potential of urea derivatives in neurodegenerative diseases (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Synthesis of Novel Compounds
Research on urea derivatives also extends to the synthesis of novel compounds with potential biological activities. Studies such as the one by Hishmat et al. (1992) on "Synthesis and biological activities of new substituted indoles" show how urea and thiourea derivatives can be used to synthesize new compounds with various biological activities, including potential analgesic and antihypertensive effects. This underscores the versatility of urea derivatives in medicinal chemistry and drug development (Hishmat, Nakkady, Shabrawy, & Mahmoud, 1992).
Metal Complex Formation
The interaction of urea derivatives with metals to form complexes is another area of research. Such interactions can be crucial in catalysis, environmental remediation, and the development of new materials with unique electronic, magnetic, or optical properties. For instance, the study on the synthesis and Iron(III) complex-forming tendency of hydroxyamide-containing heterocycles by Ohkanda et al. (1993) illustrates the potential of urea derivatives in forming complexes with metals, which could have applications in various fields including catalysis and materials science (Ohkanda, Tokumitsu, Mitsuhashi, & Katoh, 1993).
properties
IUPAC Name |
1-(2-methoxyethyl)-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-19-7-6-16-13(18)17-9-10-12(15-5-4-14-10)11-3-2-8-20-11/h2-5,8H,6-7,9H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGPWNBDLWCEQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1=NC=CN=C1C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide](/img/structure/B2727754.png)


![1-bromo-N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2727759.png)
![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2727762.png)
![2-[7-(3-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2727765.png)

![1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one](/img/structure/B2727770.png)

![6-[5-(3,4-Dihydro-2H-chromene-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2727772.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2727775.png)
![6-Isopropyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2727776.png)